1-(Triisopropylsilyl)pyrrole

Description

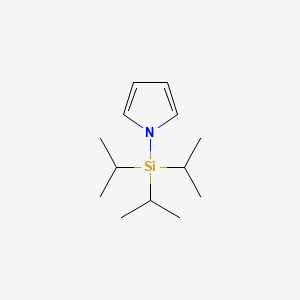

Structure

3D Structure

Properties

IUPAC Name |

tri(propan-2-yl)-pyrrol-1-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQURXLBJJNDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236539 | |

| Record name | N-Triisopropylsilylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-35-1 | |

| Record name | N-Triisopropylsilylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Triisopropylsilylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triisopropylsilyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Silyl-Protected Pyrroles in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Triisopropylsilyl)pyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. However, the intrinsic reactivity of the pyrrole ring, particularly its propensity for polymerization and non-selective electrophilic attack, presents significant challenges in multi-step syntheses.[1] To overcome these hurdles, synthetic chemists employ protecting groups for the pyrrole nitrogen. These groups serve a dual purpose: they temper the ring's reactivity and can sterically direct subsequent functionalization.[2]

Among the various N-protecting groups, silyl ethers, and specifically the 1-(triisopropylsilyl) (TIPS) group, have emerged as exceptionally valuable tools.[3] The TIPS group offers a compelling combination of high thermal and chemical stability, excellent solubility in organic solvents, and, most critically, substantial steric bulk.[4][5][6] This steric hindrance is the cornerstone of its synthetic utility, effectively blocking the electronically favored α-positions (C2, C5) of the pyrrole ring and directing electrophilic substitution reactions with high regioselectivity to the β-position (C3).[7] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound (TIPS-pyrrole), a key intermediate for accessing a diverse array of 3-substituted pyrroles.

Part 1: Synthesis of this compound

The synthesis of TIPS-pyrrole is fundamentally a nucleophilic substitution reaction. It proceeds via the deprotonation of the weakly acidic N-H proton of pyrrole to form the nucleophilic pyrrolide anion, which subsequently attacks an electrophilic silicon source, triisopropylsilyl chloride (TIPSCl).

Reaction Mechanism and Rationale

-

Deprotonation: The N-H proton of pyrrole has a pKa of approximately 17.5, necessitating the use of a strong base for efficient deprotonation.[8] Common choices include sodium hydride (NaH), which offers the advantage of producing non-nucleophilic byproducts (H₂ gas), or organolithium reagents like n-butyllithium (n-BuLi). The choice of an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is crucial to prevent the immediate quenching of the base and the highly reactive pyrrolide anion.[9]

-

Silylation: The resulting pyrrolide anion acts as a potent nucleophile, readily attacking the electrophilic silicon atom of TIPSCl. This step forms the stable N-Si bond and liberates a chloride ion. The reaction is typically driven to completion by the formation of a stable salt (e.g., NaCl or LiCl).

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.

Reagents & Equipment:

-

Pyrrole (distilled)

-

Sodium hydride (60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath

-

Rotary evaporator and vacuum distillation apparatus

Procedure:

-

Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (e.g., 4.4 g, 110 mmol, 1.1 eq) from which the mineral oil has been washed with anhydrous hexanes. The flask is flushed with nitrogen, and anhydrous THF (200 mL) is added via cannula.

-

Deprotonation: The resulting suspension is cooled to 0 °C in an ice bath. A solution of freshly distilled pyrrole (e.g., 6.71 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes. The reaction is stirred at 0 °C for an additional hour, during which time hydrogen gas evolution should be observed.

-

Silylation: Triisopropylsilyl chloride (e.g., 21.3 g, 110 mmol, 1.1 eq) is added dropwise to the cold suspension over 30 minutes.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) while cooling in an ice bath. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by vacuum distillation (boiling point: 78 °C at 0.4 mmHg) to yield this compound as a clear, colorless liquid.[10][11]

Caption: Experimental workflow for the synthesis of TIPS-pyrrole.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The physical properties and spectroscopic data are well-established.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅NSi | [12][13] |

| Molecular Weight | 223.43 g/mol | [11][12] |

| Appearance | Clear, colorless liquid | [10][13][14] |

| Boiling Point | 78 °C / 0.4 mmHg | [10][11] |

| Density | 0.904 g/mL at 25 °C | [10][11] |

| Refractive Index (n²⁰/D) | 1.492 | [10][11] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the structure. The symmetry of the pyrrole ring and the TIPS group leads to a simple, clean spectrum.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-H (C2, C5) | ~6.79 | t (triplet) | 2H | ~2.2 |

| β-H (C3, C4) | ~6.31 | t (triplet) | 2H | ~2.2 |

| Si-CH(CH₃)₂ | ~1.45 | sept (septet) | 3H | ~7.5 |

| Si-CH(CH₃)₂ | ~1.10 | d (doublet) | 18H | ~7.5 |

Note: Spectra are typically recorded in CDCl₃. Data sourced from ChemicalBook.[15]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Chemical Shift (δ, ppm) |

| α-C (C2, C5) | ~122.5 |

| β-C (C3, C4) | ~112.0 |

| Si-CH(CH₃)₂ | ~18.5 |

| Si-CH(CH₃)₂ | ~11.5 |

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the absence of the N-H stretching band (typically found around 3400 cm⁻¹) present in the starting pyrrole. Key absorptions for the product include:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2940-2860 | Aliphatic C-H stretch (TIPS) | Strong |

| ~1460, 1380 | C-H bend (TIPS) | Medium |

| ~1250 | Si-C stretch | Strong |

| ~1070 | Pyrrole ring vibration | Strong |

Note: The presence of strong Si-C and C-H stretching bands, coupled with the disappearance of the N-H stretch, is strong evidence of successful silylation.[16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides insight into fragmentation patterns.

| m/z | Assignment | Notes |

| 223 | [M]⁺ | Molecular ion peak.[15][18] |

| 180 | [M - C₃H₇]⁺ | Loss of an isopropyl group, often the base peak.[15] |

| 67 | [C₄H₅N]⁺ | Pyrrolide fragment. |

Part 3: Applications in Regioselective Synthesis

The primary value of this compound lies in its function as a progenitor for 3-substituted pyrroles.[7] The steric bulk of the TIPS group effectively shields the α-positions, overriding the normal electronic preference for α-substitution and directing a wide range of electrophiles to the β-position.[10][11][19]

Key Transformations:

-

Halogenation: Reaction with electrophilic halogen sources like N-bromosuccinimide (NBS) or iodine monochloride (ICl) yields 3-bromo- or 3-iodo-1-(TIPS)pyrrole, respectively, with high regioselectivity.

-

Nitration: Nitration using reagents such as cupric nitrate in acetic anhydride provides 3-nitro-1-(TIPS)pyrrole.[7][20]

-

Acylation and Formylation: Vilsmeier-Haack formylation or Friedel-Crafts acylation occurs preferentially at the C3 position.[4][10][21]

-

Lithiation: The 3-bromo derivative can undergo halogen-lithium exchange to generate 3-lithio-1-(TIPS)pyrrole, a versatile nucleophile for forming new carbon-carbon bonds.[7]

Following the desired β-functionalization, the TIPS group is readily cleaved under mild conditions, most commonly using a fluoride ion source such as tetrabutylammonium fluoride (TBAF) in THF, to unmask the N-H and deliver the final 3-substituted pyrrole product.[22]

Conclusion

This compound is more than just a protected pyrrole; it is a strategic linchpin in modern synthetic chemistry. Its synthesis is straightforward and reliable, and its structure is easily confirmed by standard analytical techniques. The true power of this reagent is realized in its ability to invert the innate reactivity of the pyrrole ring, providing a robust and predictable platform for the synthesis of complex, β-functionalized pyrroles. For researchers in drug discovery and materials science, mastering the use of TIPS-pyrrole opens a direct and efficient pathway to novel molecular architectures that would be otherwise difficult to access.

References

-

Bray, B. L., et al. N-(Triisopropylsilyl)pyrrole. A Progenitor “Par Excellence” of 3-Substituted Pyrroles. The Journal of Organic Chemistry, 1990, 55(26), 6317–6328. [Link]

-

Fleming, J. J., et al. Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid. ACS Chemical Biology, 2012, 7(3), 563-573. [Link]

-

Ruecker, C. The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews, 1995, 95(4), 1009–1064. [Link]

-

1H-Pyrrole, 1-[tris(1-methylethyl)silyl]-. NIST WebBook. [Link]

-

Kennedy, A. R., et al. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E, 2006, E62, o3282–o3284. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Center for Biotechnology Information. [Link]

-

Pyrrole Protection. Request PDF on ResearchGate. [Link]

-

Hann, J. L., et al. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 2023, 88(19), 13584–13589. [Link]

-

Identifying an extra NMR peak in silyl protection reaction. Chemistry Stack Exchange. [Link]

-

Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. New Journal of Chemistry (RSC Publishing). [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. [Link]

-

Pyrrole. Wikipedia. [Link]

-

N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

1-Tosylpyrrole | C11H11NO2S | CID 640087. PubChem - NIH. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

IR SPECTROSCOPY. Mega Lecture. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

- Table of Characteristic IR Absorptions.

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound 95 87630-35-1 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 87630-35-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. This compound(87630-35-1) 1H NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. gelest.com [gelest.com]

- 18. 1H-Pyrrole, 1-[tris(1-methylethyl)silyl]- [webbook.nist.gov]

- 19. This compound 95 87630-35-1 [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. L13152.14 [thermofisher.com]

- 22. Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(Triisopropylsilyl)pyrrole in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Asset in Heterocyclic Chemistry

In the intricate landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic manipulation of reactive functional groups is paramount. Pyrrole, a fundamental aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3] However, the inherent reactivity of the pyrrole ring, especially its propensity for electrophilic substitution at the electron-rich α-positions (C2 and C5), often presents a significant challenge in the controlled synthesis of complex molecules.[4][5] To harness the full synthetic potential of the pyrrole nucleus, chemists have turned to the use of protecting groups, and among these, the 1-(triisopropylsilyl) (TIPS) group has emerged as a particularly powerful tool. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 1-(Triisopropylsilyl)pyrrole, with a focus on its strategic advantages in complex molecule synthesis and drug discovery programs.

Core Physicochemical Properties

This compound, often abbreviated as TIPS-pyrrole, is a colorless to pale yellow liquid under standard conditions.[6][7] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅NSi | [8][9][10][11][12] |

| Molecular Weight | 223.43 g/mol | [8][9][10][12] |

| Boiling Point | 78 °C at 0.4 mmHg | [9][10] |

| Density | 0.904 g/mL at 25 °C | [9][10] |

| Refractive Index (n²⁰/D) | 1.492 | [9][10] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [10] |

| Solubility | Not miscible in water. | [13] |

| Stability | Moisture sensitive. | [13] |

Synthesis of this compound: A Detailed Experimental Protocol

The strategic importance of TIPS-pyrrole necessitates a reliable and scalable synthetic protocol. The following procedure is adapted from established literature methods and provides a robust pathway to this key intermediate.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrrolide salt.

-

Silylation: Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.05 equivalents) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting pyrrole. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.

Chemical Reactivity: The Power of Steric Hindrance

The synthetic utility of this compound lies in the profound influence of the bulky TIPS group on the reactivity of the pyrrole ring. This steric hindrance effectively blocks the typically more reactive α-positions (C2 and C5), thereby directing electrophilic substitution to the β-positions (C3 and C4).[14][15][16]

Mechanism of β-Electrophilic Aromatic Substitution

The regioselectivity of electrophilic attack on this compound is a direct consequence of the steric bulk of the TIPS group, which shields the α-carbons from the approaching electrophile. While the electronic nature of the pyrrole ring still favors α-attack due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion), the prohibitive steric interactions with the triisopropylsilyl group make the transition state for β-attack significantly lower in energy.[4][17][18]

Caption: Regioselectivity of electrophilic substitution on this compound.

This predictable regioselectivity is a cornerstone of its application in synthesis, allowing for the facile preparation of 3-substituted and 3,4-disubstituted pyrroles, which are often challenging to access through other synthetic routes.

Deprotection of the Triisopropylsilyl Group

A key feature of any effective protecting group is its facile and selective removal under conditions that do not compromise the integrity of the rest of the molecule. The TIPS group on the pyrrole nitrogen can be readily cleaved using fluoride-based reagents.[14]

Fluoride-Mediated Deprotection Protocols

The high affinity of fluoride ions for silicon forms the basis of the most common deprotection strategies.

Method 1: Tetrabutylammonium Fluoride (TBAF)

This is the most widely used method for the deprotection of silyl ethers and N-silyl compounds.

-

Reaction Setup: Dissolve the this compound derivative in an appropriate solvent, typically tetrahydrofuran (THF).

-

Reagent Addition: Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Method 2: Hydrofluoric Acid-Pyridine Complex (HF·pyr)

For substrates that are sensitive to the basicity of TBAF, an acidic fluoride source can be employed.

-

Caution: HF is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All reactions involving HF must be carried out in plastic labware.

-

Reaction Setup: Dissolve the silylated pyrrole in a mixture of THF and pyridine in a plastic vial.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the HF-pyridine complex to the stirred solution.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution. Extract the product, dry the organic phase, and concentrate.

-

Purification: Purify the product by flash chromatography.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound has made it an invaluable tool in the synthesis of complex natural products and medicinally relevant compounds.

Case Study: Synthesis of Lamellarin Q

The lamellarins are a class of marine natural products with potent cytotoxic and multidrug resistance reversal activities. The total synthesis of lamellarin Q was achieved using a strategy that hinged on the regioselective functionalization of a TIPS-protected pyrrole core. The bulky TIPS group enabled the selective introduction of substituents at the C3 and C4 positions, a key step in the construction of the complex polyaromatic framework of the natural product.

Enabling the Synthesis of Novel Anticancer and Antiviral Agents

The pyrrole motif is a key pharmacophore in numerous anticancer and antiviral drugs.[17] The ability to selectively functionalize the pyrrole ring at the less accessible β-position using this compound as a starting material opens up new avenues for the design and synthesis of novel drug candidates with improved efficacy and selectivity. For instance, the synthesis of pyrrole-indolin-2-one based kinase inhibitors, a class of potent anticancer agents, can benefit from the controlled introduction of substituents on the pyrrole ring.[17] Similarly, in the development of antiviral agents, where subtle structural modifications can lead to significant changes in activity, the use of TIPS-pyrrole allows for the exploration of a wider chemical space.

Spectroscopic Data

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.79 (t, J = 2.0 Hz, 2H, H-2, H-5), 6.31 (t, J = 2.0 Hz, 2H, H-3, H-4), 1.45 (sept, J = 7.6 Hz, 3H, SiCH), 1.10 (d, J = 7.6 Hz, 18H, SiCH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 122.9 (C-2, C-5), 112.5 (C-3, C-4), 18.7 (SiCH(CH₃)₂), 12.4 (SiCH) |

| IR (neat) | ν (cm⁻¹): 2945, 2867, 1464, 1384, 1317, 1069, 883, 748 |

| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 25), 180 (100), 138 (20), 110 (30), 96 (15) |

Comparative Analysis with Other N-Protecting Groups for Pyrroles

The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The TIPS group offers a unique combination of properties compared to other common N-protecting groups for pyrroles.

| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |

| Triisopropylsilyl (TIPS) | Excellent steric hindrance for β-directing effects; Stable to a wide range of non-fluoride conditions. | Sensitive to fluoride ions; Can be bulky for some applications. | TBAF, HF·pyr, other fluoride sources. |

| tert-Butoxycarbonyl (Boc) | Electron-withdrawing, moderates pyrrole reactivity; Readily cleaved under acidic conditions. | Less sterically demanding than TIPS, may not provide complete β-selectivity. | Trifluoroacetic acid (TFA), HCl. |

| Tosyl (Ts) | Strongly electron-withdrawing, deactivates the pyrrole ring towards oxidation; Stable to a wide range of conditions. | Can be difficult to remove; Harsh deprotection conditions may not be compatible with sensitive functional groups. | Strong reducing agents (e.g., Na/NH₃), strong acids. |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Stable to a wide range of conditions; Can be removed with fluoride ions or strong Lewis acids. | Less steric bulk than TIPS; Deprotection can sometimes be sluggish. | TBAF, HF, Lewis acids (e.g., BF₃·OEt₂). |

The selection of the most appropriate protecting group will depend on the specific synthetic strategy, the desired regioselectivity, and the compatibility of the deprotection conditions with other functional groups present in the molecule.

Conclusion

This compound is a powerful and versatile synthetic intermediate that has found widespread application in modern organic chemistry. Its defining feature, the sterically demanding triisopropylsilyl group, provides a reliable and predictable method for directing electrophilic substitution to the β-position of the pyrrole ring. This has enabled the synthesis of a wide range of 3-substituted and 3,4-disubstituted pyrroles that are otherwise difficult to access. The facile removal of the TIPS group under mild, fluoride-mediated conditions further enhances its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the rational design and execution of synthetic strategies aimed at the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such enabling reagents will undoubtedly play a crucial role in the advancement of medicinal chemistry and the discovery of new medicines.

References

-

NSF Public Access Repository. (2019, August 21). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. [Link]

-

Química Organica.org. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS. [Link]

-

Electronic Supplementary Information, Royal Society of Chemistry. One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

-

ResearchGate. (2022, January 8). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

-

PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

-

ResearchGate. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. [Link]

- CHAPTER 2 Fragmentation and Interpret

-

National Institutes of Health. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

American Chemical Society. (1990). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. [Link]

-

National Institutes of Health. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][8][14]triazine: the parent moiety of antiviral drug remdesivir. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

- Pyrrole reaction.

-

PubMed. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. [Link]

-

ResearchGate. (2020, September 3). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. [Link]

- THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE N

-

National Institutes of Health. (2020, August 12). A roadmap to engineering antiviral natural products synthesis in microbes. [Link]

-

PubMed. (2019, January 15). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. [Link]

- The Role of this compound in Advanced Chemical Synthesis.

-

Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readil.... [Link]

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

Royal Society of Chemistry. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). [Link]

-

Slideshare. Heterocyclic compounds part _IV (Pyrrole). [Link]

-

National Institutes of Health. (2020, June 29). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. [Link]

-

National Institutes of Health. (2022, June 25). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]

-

PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]

- Protecting Groups.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

Sources

- 1. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound 95 87630-35-1 [sigmaaldrich.com]

- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. This compound(87630-35-1) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Triisopropylsilyl)pyrrole: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(triisopropylsilyl)pyrrole, a pivotal reagent in contemporary organic synthesis. The introduction of the sterically demanding triisopropylsilyl (TIPS) group onto the pyrrole nitrogen dramatically alters its reactivity, enabling chemists to achieve regioselective functionalization that is otherwise challenging with unprotected pyrrole. This document will delve into the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in directing electrophilic substitution to the β-position of the pyrrole ring. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Role of N-Substitution in Pyrrole Chemistry

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. The inherent electron-rich nature of the pyrrole ring renders it highly susceptible to electrophilic aromatic substitution. However, this high reactivity is often a double-edged sword. Unsubstituted pyrrole is prone to polymerization under acidic conditions and electrophilic attack typically occurs with high selectivity at the α-positions (C2 and C5). This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the α-position, which can be described by three resonance structures, compared to the two resonance structures for the intermediate formed from β-attack.

To overcome these challenges and unlock the full synthetic potential of the pyrrole nucleus, particularly for the synthesis of β-substituted pyrroles, the use of protecting groups on the nitrogen atom is a widely adopted strategy. The choice of the N-substituent is critical, as it must not only temper the reactivity of the pyrrole ring but also ideally influence the regioselectivity of subsequent transformations. The triisopropylsilyl (TIPS) group has emerged as a particularly effective N-substituent in this regard. The large steric bulk of the TIPS group effectively shields the α-positions of the pyrrole ring, thereby directing incoming electrophiles to the less sterically encumbered β-positions (C3 and C4)[1]. This guide will provide an in-depth exploration of this compound as a key progenitor for the synthesis of a wide range of 3-substituted pyrroles.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties and identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 87630-35-1 | [2] |

| Molecular Formula | C₁₃H₂₅NSi | [2] |

| Molecular Weight | 223.43 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 78 °C at 0.4 mmHg | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.492 |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the protons of the triisopropylsilyl group and the pyrrole ring. The methine protons of the isopropyl groups typically appear as a septet, while the methyl protons appear as a doublet. The α- and β-protons of the pyrrole ring appear as distinct multiplets.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic signals for the carbon atoms of the TIPS group and the pyrrole ring. The α-carbons of the pyrrole ring typically resonate at a different chemical shift compared to the β-carbons[4][5].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic pyrrole ring and the aliphatic isopropyl groups, as well as Si-C stretching vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride. The choice of base and reaction conditions is critical to ensure high yields and avoid side reactions.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Pyrrole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled pyrrole (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a clear oil.

Reactivity and Applications in Organic Synthesis

The primary synthetic utility of this compound stems from its ability to direct electrophilic substitution to the β-position of the pyrrole ring. The steric hindrance imposed by the bulky TIPS group effectively blocks the more electronically favored α-positions, allowing for the regioselective introduction of a variety of functional groups at the C3 position.

Caption: Regioselective β-substitution of 1-(TIPS)pyrrole.

β-Bromination

A key transformation of this compound is its selective bromination at the C3 position using N-bromosuccinimide (NBS). The resulting 3-bromo-1-(triisopropylsilyl)pyrrole is a versatile intermediate for further functionalization through cross-coupling reactions or lithium-halogen exchange.

4.1.1. Experimental Protocol: β-Bromination of this compound [4][6]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of NBS (1.0 eq) in anhydrous THF dropwise to the cooled pyrrole solution.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield 3-bromo-1-(triisopropylsilyl)pyrrole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. With this compound, this reaction proceeds with high regioselectivity to afford this compound-3-carbaldehyde[7][8][9]. This aldehyde is a valuable precursor for the synthesis of more complex pyrrole-containing molecules.

4.2.1. Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent at the β-position.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.

Caption: Workflow for the Vilsmeier-Haack formylation of 1-(TIPS)pyrrole.

Deprotection of the Triisopropylsilyl Group

The facile removal of the TIPS protecting group is essential for its utility in multi-step synthesis. The Si-N bond can be readily cleaved under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)[11][12][13]

Materials:

-

3-Substituted-1-(triisopropylsilyl)pyrrole

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3-substituted-1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF.

-

To the stirred solution, add a 1 M solution of TBAF in THF (1.1-1.5 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-unsubstituted pyrrole.

Safety and Handling

This compound is classified as an acute toxicant if swallowed or inhaled, and it causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H332: Harmful if inhaled. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to act as a "steric steering group," directing electrophilic substitution to the otherwise disfavored β-position of the pyrrole ring, has enabled the synthesis of a plethora of complex molecules of interest in medicinal chemistry and materials science. The straightforward synthesis, predictable reactivity, and facile deprotection of the TIPS group make this compound an indispensable building block for the regioselective functionalization of the pyrrole scaffold. This guide has provided the fundamental knowledge and practical protocols necessary for researchers to confidently and effectively employ this reagent in their synthetic strategies.

References

Sources

- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. This compound(87630-35-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Reactivity of N-TIPS Protected Pyrroles: A Guide for Synthetic Chemists

An In-depth Technical Guide:

Introduction: The Pyrrole Nucleus and the Challenge of Regioselectivity

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. Its inherent electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a key transformation for its functionalization. However, this high reactivity is often a double-edged sword, leading to a lack of regioselectivity and the potential for polymerization under harsh reaction conditions.

This guide provides an in-depth exploration of how the strategic installation of a triisopropylsilyl (TIPS) group on the pyrrole nitrogen atom profoundly influences its reactivity, offering a powerful tool for chemists to achieve desired regiochemical outcomes and unlock novel synthetic pathways. We will delve into the mechanistic underpinnings of this control, provide field-proven experimental protocols, and present data to empower researchers in their synthetic endeavors.

The Triisopropylsilyl (TIPS) Group: More Than Just a Steric Shield

The TIPS group is a popular choice as a protecting group for nitrogen-containing heterocycles for several key reasons:

-

Steric Bulk: The three isopropyl substituents create a significant steric footprint, effectively shielding the nitrogen lone pair and influencing the approach of incoming electrophiles.

-

Electronic Effects: While primarily considered a sterically demanding group, the silicon atom can also exert subtle electronic effects on the pyrrole ring through sigma-electron donation.

-

Chemical Stability: The TIPS group is robust enough to withstand a wide range of reaction conditions, yet it can be readily cleaved under specific, often mild, conditions, ensuring the integrity of the target molecule.

Modulating Pyrrole Reactivity: The Impact of N-TIPS Protection

The introduction of a TIPS group onto the pyrrole nitrogen fundamentally alters its reactivity profile, primarily by directing electrophilic substitution reactions to specific positions.

Electrophilic Aromatic Substitution: A Shift in Regioselectivity

Unprotected pyrrole typically undergoes electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate (the Wheland intermediate). However, the bulky N-TIPS group dramatically shifts the regioselectivity in favor of the C3 position.

This directing effect can be attributed to two primary factors:

-

Steric Hindrance: The large TIPS group physically obstructs the approach of electrophiles to the adjacent C2 and C5 positions, making the C3 and C4 positions more accessible.

-

Electronic Perturbation: The silyl group can subtly alter the electron density distribution within the pyrrole ring, further favoring substitution at the C3 position.

This principle is illustrated in various electrophilic substitution reactions:

-

Halogenation: Bromination of N-TIPS pyrrole with N-bromosuccinimide (NBS) in THF at low temperatures selectively yields 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.

-

Acylation: Friedel-Crafts acylation of N-TIPS pyrrole with acyl chlorides in the presence of a Lewis acid catalyst proceeds with high C3 selectivity.

-

Formylation: Vilsmeier-Haack formylation of N-TIPS pyrrole provides the C3-formylated product in good yield.

The following diagram illustrates the workflow for the regioselective bromination of N-TIPS pyrrole.

Caption: Workflow for the regioselective C3-bromination of N-TIPS pyrrole.

Lithiation and Subsequent Electrophilic Quench

The N-TIPS group also plays a crucial role in directing metallation reactions. While direct lithiation of unprotected pyrrole can be unselective, N-TIPS pyrrole undergoes clean lithiation at the C2 position upon treatment with a strong base like n-butyllithium or sec-butyllithium. The resulting 2-lithio-1-(triisopropylsilyl)-1H-pyrrole is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce functionality exclusively at the C2 position.

This C2-selectivity is a consequence of the coordinating ability of the nitrogen atom and the steric hindrance at the C3 position.

The logical relationship for C2-functionalization via lithiation is depicted below.

Caption: C2-functionalization of N-TIPS pyrrole via a directed lithiation strategy.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the protection, functionalization, and deprotection of pyrrole using the TIPS group. These protocols are designed to be self-validating, with clear indications of expected outcomes and potential troubleshooting advice.

Protocol 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole (N-TIPS Pyrrole)

Materials:

-

Pyrrole

-

Sodium hydride (60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-pyrrole as a colorless oil.

Protocol 2: Regioselective C3-Bromination of N-TIPS Pyrrole

Materials:

-

1-(Triisopropylsilyl)-1H-pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

Dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.

Protocol 3: Deprotection of the N-TIPS Group

The removal of the TIPS group can be achieved under various conditions, with fluoride-based reagents being the most common.

Materials:

-

N-TIPS protected pyrrole derivative

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-TIPS protected pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask.

-

Add TBAF solution (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected pyrrole by column chromatography or recrystallization as needed.

Data Summary: Regioselectivity in Electrophilic Substitution

The following table summarizes the typical regiochemical outcomes for key electrophilic substitution reactions of N-TIPS pyrrole, highlighting the powerful directing effect of the silyl group.

| Reaction | Electrophile/Reagent | Major Product | Typical Yield (%) |

| Bromination | NBS, THF, -78 °C | 3-Bromo-N-TIPS-pyrrole | >90 |

| Iodination | NIS, THF, -78 °C | 3-Iodo-N-TIPS-pyrrole | >85 |

| Acylation | Acyl chloride, AlCl₃ | 3-Acyl-N-TIPS-pyrrole | 70-85 |

| Formylation | Vilsmeier reagent | 3-Formyl-N-TIPS-pyrrole | 75-90 |

Conclusion: A Versatile Tool for Pyrrole Functionalization

The use of the triisopropylsilyl group as a protecting and directing group for the pyrrole ring is a cornerstone of modern heterocyclic chemistry. Its ability to predictably steer electrophilic substitution to the C3 position and facilitate selective C2-lithiation provides chemists with a robust and versatile toolkit for the synthesis of complex pyrrole-containing molecules. By understanding the interplay of steric and electronic effects, researchers can harness the power of N-TIPS protection to streamline synthetic routes and access novel chemical space. The protocols and data presented in this guide serve as a practical resource for the effective implementation of this powerful synthetic strategy.

Whitepaper: The Triisopropylsilyl Group as a Strategic Modifier of Pyrrole Electronics for Advanced Applications

Abstract

Pyrrole, a cornerstone of heterocyclic chemistry, presents a unique combination of aromaticity and high electron density that is both synthetically valuable and challenging to control. Its propensity for uncontrolled polymerization and α-selective reactivity often limits its application in complex molecular architectures. This technical guide provides an in-depth analysis of the 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) system, elucidating the multifaceted role of the triisopropylsilyl (TIPS) group. We will demonstrate that the TIPS moiety transcends its function as a simple N-protecting group, acting as a powerful steric and electronic modulator. This guide will detail the causality behind its ability to invert the innate regioselectivity of pyrrole, enhance its stability, and improve its processability, thereby unlocking its full potential for researchers, materials scientists, and drug development professionals.

Introduction: The Pyrrole Conundrum

Pyrrole is an electron-rich five-membered aromatic heterocycle fundamental to a vast array of natural products (e.g., chlorophylls, hemes) and synthetic materials.[1] Its π-excessive nature makes it an excellent building block for hole-transporting organic semiconductors and a key pharmacophore in medicinal chemistry.[2][3][4] However, this high electron density is a double-edged sword. Unprotected pyrrole exhibits several challenging characteristics:

-

High Reactivity: The pyrrole ring is highly susceptible to electrophilic attack, often leading to multiple substitutions.[5]

-

Instability: It is prone to oxidation and polymerization, particularly under acidic conditions.[2][4][5]

-

Innate α-Selectivity: Electrophilic substitution reactions overwhelmingly favor the α-positions (C2, C5) due to the greater stabilization of the cationic intermediate.

These factors necessitate a robust strategy to tame pyrrole's reactivity for precise, predictable synthetic outcomes. N-protection is the most common approach, and among the various protecting groups, the triisopropylsilyl (TIPS) group has emerged as a uniquely effective tool.[6][7] This guide explores how the TIPS group not only shields the pyrrole nitrogen but actively re-engineers the ring's electronic properties and steric accessibility.

The TIPS Group: A Steric and Electronic Fulcrum

The triisopropylsilyl group, -Si(CH(CH₃)₂)₃, is more than an inert shield; its influence is a synergistic combination of its significant steric bulk and the inherent electronic nature of the silicon atom.

-

Steric Dominance: The three bulky isopropyl substituents create a large steric cone around the N-Si bond. This physically obstructs access to the adjacent α-positions of the pyrrole ring, a phenomenon that is critical for redirecting reactivity.[8]

-

Electronic Perturbation: Silicon, being more electropositive than carbon, imparts distinct electronic effects. While there is a small inductive electron-donating effect, silyl groups can also function as net electron-withdrawing groups in π-systems through hyperconjugation and resonance.[9] This modulation of the ring's electron density enhances stability by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation.[2]

This dual steric and electronic influence transforms N-TIPS pyrrole from a simple protected molecule into a versatile and predictable synthetic intermediate.[6][10]

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of N-TIPS pyrrole is the gateway to its extensive chemistry. The procedure relies on the moderate acidity of the pyrrole N-H proton (pKa ≈ 17.5), allowing for deprotonation with a strong base, followed by quenching with triisopropylsilyl chloride.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from pyrrole via deprotonation and silylation.

Materials:

-

Pyrrole (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.

-

Initial Reaction: Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A color change and/or precipitation of the pyrrolide salt may be observed.

-

Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Silylation: Add TIPS-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Warm-up: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Workflow Diagram: Synthesis of N-TIPS Pyrrole

Caption: Synthetic workflow for this compound.

Regiocontrol: Inverting Pyrrole's Innate Reactivity

The most significant impact of the TIPS group is its ability to override the natural α-selectivity of the pyrrole ring in electrophilic aromatic substitution.

Mechanism of β-Direction

The bulky TIPS group effectively shields the C2 and C5 positions from the approach of electrophiles. This steric hindrance forces the electrophile to attack the more accessible, albeit electronically less favored, β-positions (C3, C4). This effect has been exploited to generate a wide range of 3-substituted pyrroles, which are valuable synthetic precursors.[10][11] The reaction of N-TIPS pyrrole with N-bromosuccinimide (NBS), for instance, yields predominantly the 3-bromo derivative, a stark contrast to the mixture of bromopyrroles obtained with less bulky N-silyl groups.[10]

Experimental Protocol: Regioselective Bromination of N-TIPS Pyrrole

Objective: To synthesize 3-bromo-1-(triisopropylsilyl)pyrrole, demonstrating the β-directing effect of the TIPS group.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Hexanes or Pentane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Electrophile: Add NBS (1.0 equivalent), either as a solid portion-wise or as a solution in THF, to the cold pyrrole solution.

-

Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[12]

-

Quenching: Quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.

-

Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with hexanes or pentane.

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solvent in vacuo. The resulting crude 3-bromo-1-(triisopropylsilyl)pyrrole is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography or vacuum distillation.

Diagram: Steric and Electronic Control by the TIPS Group

Caption: TIPS group sterically blocks α-positions, directing electrophiles to β-positions.

Applications in Materials Science and Drug Development

The enhanced stability and controlled reactivity of TIPS-pyrroles make them invaluable in high-performance applications.

Organic Electronics

Pyrrole is a foundational unit for conducting polymers, but its instability has been a barrier.[2][4] The introduction of the TIPS group addresses several key challenges:

-

Stability: N-TIPS substitution enhances the thermal stability and oxidative resistance of pyrrole-based materials.[2][6]

-

Solubility: The bulky, lipophilic TIPS group significantly improves the solubility of pyrrole monomers and polymers in common organic solvents, enabling solution-based processing for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[2]

-

Tuning Electronics: By stabilizing the pyrrole unit, the TIPS group facilitates the creation of complex, fused aromatic systems with fine-tuned HOMO/LUMO energy levels, which is critical for efficient charge transport.[2]

The polymerization of TIPS-pyrrole monomers, often through oxidative methods, leads to well-defined polypyrrole derivatives with improved properties compared to polymers derived from unprotected pyrrole.[13][14][15][16]

Pharmaceuticals and Complex Synthesis

In drug development and natural product synthesis, the ability to selectively functionalize a heterocyclic core is paramount. N-TIPS pyrrole serves as an excellent progenitor for 3-substituted pyrroles, which are key intermediates in the synthesis of complex molecules, including potential DNA-binding agents and chlorophyll derivatives.[12][17] The TIPS group acts as a removable director; after guiding substitution to the desired position, it can be cleanly cleaved using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) to reveal the N-H pyrrole.[7]

Quantitative Data Summary

The introduction of the TIPS group significantly alters the physical properties of the pyrrole core.

| Property | Pyrrole | This compound (TIPS-Pyrrole) | Rationale for Change |

| Molecular Weight | 67.09 g/mol | 223.43 g/mol [18][19] | Addition of the large TIPS group. |

| Boiling Point | 129-131 °C | 78 °C / 0.4 mmHg[19] | Increased molecular weight and van der Waals forces lead to a much higher bp. |

| Density | 0.967 g/mL | 0.904 g/mL @ 25 °C[19] | The bulky, non-polar alkyl groups of TIPS are less dense than the polar pyrrole ring. |

| Reactivity Site | C2, C5 (α-positions) | C3, C4 (β-positions)[8][10][11][19] | Steric hindrance from the TIPS group blocks the α-positions. |

| Stability | Prone to acid-catalyzed polymerization | Stable to many reaction conditions | N-protection prevents polymerization; electronic effects reduce oxidation.[2][6] |

Conclusion

The triisopropylsilyl group is a powerful and strategic tool in pyrrole chemistry, extending far beyond its role as a simple protecting group. Its substantial steric bulk is the primary driver for inverting the innate α-regioselectivity of electrophilic substitution, providing a reliable pathway to synthetically valuable 3-substituted pyrroles. Concurrently, its electronic influence and N-capping function impart enhanced stability against oxidation and unwanted polymerization. This combination of controlled reactivity and increased robustness has established this compound as an indispensable building block, enabling the rational design of advanced organic electronic materials and facilitating the synthesis of complex, biologically active molecules. For researchers seeking to harness the full potential of the pyrrole scaffold, a thorough understanding of the TIPS group's modifying effects is not just advantageous, but essential.

References

-

Chem-Impex. This compound.

-

NSF Public Access Repository. Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. (2019).

-

Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Crystallographic Communications, E62, o3282–o3284.

-

ResearchGate. Steric Effects of Silyl Groups.

-

ResearchGate. Steric and Electronic Effects on the Reduction of O-Silylated Aromatic Ketoximes with Borane.

-

Wikipedia. Pyrrole.

-

Ruecker, C. (1995). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews, 95(4), 1009–1064.

-

University of North Texas. Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications.

-

Kozikowski, A. P., & Cheng, X. M. (1987). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Journal of Organic Chemistry, 52(14), 3239-3240.

-

Ambeed. The Role of this compound in Advanced Chemical Synthesis.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(26), 6317–6328.

-

Ataman Kimya. PYRROLE.

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022).

-

Thorley, K. J., et al. (2021). What is special about silicon in functionalised organic semiconductors? Journal of Materials Chemistry C, 9, 10141-10147.

-

Sigma-Aldrich. This compound 95.

-

ResearchGate. Pyrrole Protection.

-

Sigma-Aldrich. This compound 95 (Alternative URL).

-

ResearchGate. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors.

-

MDPI. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019).

-

Phillips, S. T., et al. (2020). Poly(carboxypyrrole)s That Depolymerize from Head to Tail in the Solid State in Response to Specific Applied Signals. Journal of the American Chemical Society, 142(19), 8859–8868.

-

National Institutes of Health. Recent Advancements in Pyrrole Synthesis. (2021).

-

ScienceLink. Steric effects often overlooked. (2021).

-

PubMed. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020).

-

Scilit. N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles.

-

University of Michigan Library. Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles.

-

ACS Publications. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020).

-

Ghandi, K. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Synthetic Metals, 175, 131-136.

-

ACS Omega. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. (2022).

-

ACS Catalysis. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

-

ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy).

-

Fink, J., et al. (1987). Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. Physical Review B, 36(11), 5917–5922.

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. What is special about silicon in functionalised organic semiconductors? - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00447F [pubs.rsc.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]

Stability of 1-(Triisopropylsilyl)pyrrole: An In-depth Technical Guide for Researchers

Introduction: The Strategic Role of 1-(Triisopropylsilyl)pyrrole in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. This compound (TIPS-pyrrole) has emerged as a versatile intermediate, prized for the unique combination of stability and reactivity it imparts to the pyrrole moiety. The bulky triisopropylsilyl (TIPS) group, attached to the pyrrole nitrogen, serves a dual purpose: it sterically encumbers the otherwise reactive α-positions (C2 and C5) of the pyrrole ring, thereby directing electrophilic substitution to the β-position (C3), and it modulates the overall reactivity and stability of the pyrrole ring system.[1][2]